2-氯-3-甲基吡啶-5-硼酸

描述

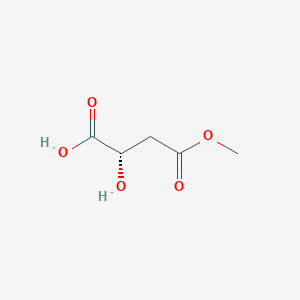

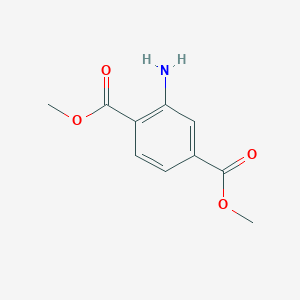

2-Chloro-3-methylpyridine-5-boronic acid is a halogenated boronic acid derivative of pyridine, a heterocyclic aromatic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods offer insight into the chemical behavior and potential applications of such halopyridinylboronic acids. These compounds are often used in cross-coupling reactions to create diverse pyridine libraries, which are valuable in pharmaceutical research and material science .

Synthesis Analysis

The synthesis of halopyridinylboronic acids typically involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with a borate compound. For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound, was achieved using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, starting from a chloropyridine and a boronic acid . Similarly, novel 2,4, or 5-halopyridin-3-yl-boronic acids and esters were synthesized using n-BuLi or lithium diisopropylamide for the halogen-metal exchange, indicating a general method that could potentially be applied to the synthesis of 2-Chloro-3-methylpyridine-5-boronic acid .

Molecular Structure Analysis

The molecular structure of halopyridinylboronic acids is characterized by the presence of a halogen atom and a boronic acid group attached to a pyridine ring. These functional groups are crucial for the reactivity of the compound, especially in cross-coupling reactions. The structure of the related compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was confirmed using various spectroscopic techniques, including NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . These techniques are essential for verifying the purity and structure of synthesized compounds.

Chemical Reactions Analysis

Halopyridinylboronic acids are reactive intermediates in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling, which forms carbon-carbon bonds. The presence of the boronic acid group allows these compounds to couple with aryl halides under palladium catalysis, as demonstrated in the synthesis of bipyridine derivatives . The reactivity of these compounds can also be influenced by the presence of other substituents on the pyridine ring, as seen in the reactivity studies of 5-chloro-2,4-dihydroxypyridine with bromine and aqueous solutions of hydrobromic and hydrochloric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of halopyridinylboronic acids are influenced by the substituents on the pyridine ring and the presence of the boronic acid group. These properties include solubility, boiling and melting points, stability, and reactivity. The boronic acid group typically increases the compound's reactivity towards nucleophiles and electrophiles. Although the specific properties of 2-Chloro-3-methylpyridine-5-boronic acid are not detailed in the provided papers, related compounds exhibit properties that make them suitable for use in organic synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals .

科学研究应用

合成复杂有机分子

这种化合物在合成复杂有机分子中起着至关重要的作用。例如,它已被用于制备用于成像研究的放射标记配体,展示了其在制备用于正电子发射断层扫描(PET)的化合物中的实用性。一个显著的例子是合成MK-1064,一种用于成像促觉素-2受体的放射配体,其中2-氯-5-碘烟酸和5-(氯吡啶-3-基)硼酸是合成途径中的关键中间体(Gao, Wang, & Zheng, 2016)。

在交叉偶联反应中的应用

2-氯-3-甲基吡啶-5-硼酸广泛用于Suzuki-Miyaura交叉偶联反应,这是有机化学中形成碳-碳键的关键方法。这种反应有助于合成各种联苯,这是许多药物和有机材料中的重要结构。该化合物在创建二氮杂螺环系统和参与5-氯-2-甲基-6-苯基吡啶并[3(2H)-one]的Suzuki偶联中的实用性突显了其在开发具有潜在医药和材料科学应用的新有机化合物中的重要性(Tapolcsányi等,2002)。

电化学应用

此外,在硼掺杂金刚石电极上对3-甲基吡啶的电化学氧化,涉及相关吡啶衍生物的氧化,突显了这类化合物在电有机合成和环境修复中的更广泛适用性。这项研究表明了2-氯-3-甲基吡啶-5-硼酸衍生物在废水处理和通过部分氧化过程合成烟酸的潜力(Iniesta, Michaud, Panizza, & Comninellis, 2001)。

配位化学中的桥联配体

在配位化学中,2-氯-3-甲基吡啶-5-硼酸及其衍生物作为桥联配体构建异核双核配合物,展示了含硼化合物在开发具有独特性质的新型配位复合物中的结构多样性和实用性(Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005)。

安全和危害

2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .

作用机制

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

It’s worth noting that boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to various effects, depending on the specific targets and biochemical pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of diols, including sugars, can lead to the formation of cyclic boronate esters, potentially affecting the compound’s reactivity .

属性

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOKOBRTKSRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590375 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylpyridine-5-boronic acid | |

CAS RN |

1003043-40-0 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。